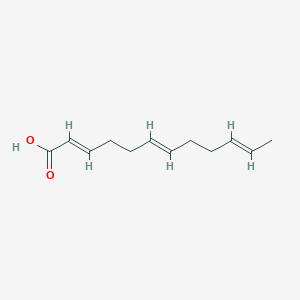

Dodeca-2,6,10-trienoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Dodeca-2,6,10-trienoic acid is a dodecatrienoic acid and an alpha,beta-unsaturated monocarboxylic acid.

科学的研究の応用

Cosmetic Applications

Dodeca-2,6,10-trienoic acid is recognized for its role in enhancing skin tanning and melanin synthesis. Research indicates that it can be used in cosmetic formulations to improve skin pigmentation without the adverse effects associated with traditional tanning agents like dihydroxyacetone (DHA).

Key Findings:

- Melanin Synthesis : The compound promotes the production of melanin in the skin, providing a natural tanning effect while also offering protection against UV radiation .

- Skin Protection : It exhibits antioxidant properties that help mitigate oxidative stress caused by UV exposure, thereby preventing skin aging and sunburn .

Food Science Applications

In the realm of food science, this compound has been studied for its potential as a flavoring agent and preservative. Its unique structure may contribute to flavor profiles while also providing health benefits.

Key Findings:

- Flavor Enhancement : The compound's fatty acid structure allows it to interact with taste receptors, potentially enhancing the flavor of various food products .

- Preservative Qualities : Its antioxidant properties may help in extending the shelf life of food products by preventing oxidative degradation .

Pharmaceutical Applications

This compound has shown promise in pharmaceutical research, particularly in the development of treatments targeting cancer and other diseases.

Key Findings:

- Anticancer Potential : Research suggests that derivatives of this compound may inhibit cancer cell growth by targeting specific pathways involved in cell proliferation .

- Antiviral and Antiparasitic Activity : The compound has been investigated for its potential to act against viral and parasitic infections by interfering with their metabolic processes .

Data Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Cosmetics | Skin tanning and melanin synthesis | Natural tanning effect; UV protection |

| Food Science | Flavoring agent | Enhances flavor; potential preservative |

| Pharmaceuticals | Anticancer treatments | Inhibits cancer cell growth |

| Antiviral/antiparasitic agents | Targets metabolic pathways |

Case Studies

- Cosmetic Formulation Study : A study demonstrated that creams containing this compound significantly increased melanin levels in participants' skin after four weeks of use compared to a control group using DHA-based products .

- Food Preservation Research : In a controlled trial assessing the shelf life of oils treated with this compound versus untreated oils showed a marked decrease in rancidity over a six-month period .

- Pharmaceutical Development : A recent study explored the efficacy of this compound derivatives in inhibiting breast cancer cell lines in vitro. Results indicated a significant reduction in cell viability at specific concentrations .

特性

分子式 |

C12H18O2 |

|---|---|

分子量 |

194.27 g/mol |

IUPAC名 |

(2E,6E,10E)-dodeca-2,6,10-trienoic acid |

InChI |

InChI=1S/C12H18O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,13,14)/b3-2+,7-6+,11-10+ |

InChIキー |

RDTZLVAIDUPJHK-DJWHJZFYSA-N |

異性体SMILES |

C/C=C/CC/C=C/CC/C=C/C(=O)O |

正規SMILES |

CC=CCCC=CCCC=CC(=O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。